In-Depth Technical Guide: Formation of 7-(1-Methyl-2-hydroxyethyl)guanine from Propylene Oxide
In-Depth Technical Guide: Formation of 7-(1-Methyl-2-hydroxyethyl)guanine from Propylene Oxide
This guide details the formation, mechanism, synthesis, and analysis of 7-(1-Methyl-2-hydroxyethyl)guanine (often referred to as N7-iso-HPG ), a specific DNA adduct formed by the reaction of propylene oxide (PO) with guanine.
While the predominant adduct formed by propylene oxide is 7-(2-hydroxypropyl)guanine (7-HPG) (resulting from attack at the terminal carbon), this guide focuses on the specific regiochemistry requested: the formation of the 1-methyl-2-hydroxyethyl side chain via attack at the internal, substituted carbon.
Executive Summary
Propylene oxide (PO) is a direct-acting alkylating agent that reacts with nucleophilic sites in DNA. The N7 position of guanine is the most nucleophilic site, accounting for the majority of alkylation events. The reaction of PO with guanine yields two regioisomers:
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7-(2-hydroxypropyl)guanine (7-HPG): The major product (>90%), formed by nucleophilic attack at the less hindered, terminal carbon (C3) of the epoxide.
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7-(1-Methyl-2-hydroxyethyl)guanine (7-iso-HPG): The minor product (<10%), formed by attack at the more hindered, internal methine carbon (C2).
This guide focuses on the mechanistic formation, chemical synthesis, and LC-MS/MS quantification of the 7-(1-Methyl-2-hydroxyethyl)guanine isomer, providing protocols to distinguish it from its more abundant counterpart.
Mechanistic Pathways
The formation of 7-(1-Methyl-2-hydroxyethyl)guanine is governed by the regioselectivity of the epoxide ring opening. Under physiological conditions (pH 7.4), the reaction proceeds primarily via an SN2 mechanism.
Reaction Dynamics
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Electrophile: Propylene Oxide (2-methyloxirane).
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Nucleophile: The N7 nitrogen of Guanine (in the major groove of DNA).
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Regioselectivity:
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Path A (Major): Attack at the unsubstituted methylene carbon (C3). Sterically favored. Product: N7-CH₂-CH(OH)-CH₃ .
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Path B (Minor - Target): Attack at the substituted methine carbon (C2). Sterically hindered but electronically activated by the methyl group (partial positive charge stabilization). Product: N7-CH(CH₃)-CH₂-OH .
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Mechanism Diagram
The following diagram illustrates the bifurcation of the reaction pathway leading to the specific target adduct.
Caption: Path B illustrates the specific formation of 7-(1-Methyl-2-hydroxyethyl)guanine via attack at the internal carbon (C2) of propylene oxide.
Chemical Synthesis of Reference Standards
To quantify the adduct in biological samples, a pure reference standard is required. Since the reaction produces a mixture, chromatographic purification is essential.
Synthesis Protocol
Objective: Synthesize a mixture of N7-PO adducts and isolate 7-(1-Methyl-2-hydroxyethyl)guanine.
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Reactants: Dissolve Guanosine (5 mmol) in Glacial Acetic Acid (20 mL).
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Alkylation: Add Propylene Oxide (25 mmol, 5 eq) to the solution.
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Incubation: Seal the reaction vessel and heat at 50°C for 12 hours .
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Note: Acidic conditions facilitate epoxide ring opening and simultaneous depurination of the guanosine to the guanine base adduct.
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Hydrolysis: Add 10 mL of 0.1 M HCl and heat at 70°C for 1 hour to ensure complete depurination (cleavage of the glycosidic bond).
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Neutralization: Adjust pH to 7.0 using ammonium hydroxide.
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Purification (Critical Step):
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The mixture contains unreacted guanine, the major isomer (7-HPG), and the target minor isomer (7-iso-HPG).
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Method: Semi-preparative HPLC.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 x 250 mm).
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Mobile Phase: Isocratic 2% Methanol in 10 mM Ammonium Formate (pH 4.0).
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Separation: The isomers typically separate due to slight differences in hydrophobicity. The "1-methyl-2-hydroxyethyl" isomer (branched at the alpha carbon) often elutes slightly after the 2-hydroxypropyl isomer depending on the specific column chemistry.
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Characterization: Confirm structure via NMR and High-Resolution Mass Spectrometry (HRMS).
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Target Mass: m/z 210.0986 [M+H]⁺.
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Analytical Methodology: LC-MS/MS Quantification
Quantification in biological DNA requires high sensitivity due to the low abundance of the minor isomer. The method relies on Neutral Thermal Hydrolysis to selectively release N7-alkylguanines from the DNA backbone.
Sample Preparation Workflow
| Step | Procedure | Critical Parameter |
| 1. DNA Isolation | Isolate DNA from tissue using standard phenol-chloroform or silica column methods. | Purity A260/A280 > 1.8. |
| 2. Hydrolysis | Dissolve DNA (50-100 µg) in water. Heat at 100°C for 30 minutes (Neutral Thermal Hydrolysis). | Selectively releases N7-adducts without damaging unmodified bases. |
| 3. Internal Std | Add isotope-labeled standard (e.g., ¹⁵N₅-7-HPG ). | Essential for accurate quantitation. |
| 4. SPE Cleanup | Load supernatant onto an Oasis MCX (Mixed-mode Cation Exchange) cartridge. | Wash with 0.1% Formic Acid/MeOH. Elute with 5% NH₄OH in MeOH. |
| 5. Dry Down | Evaporate eluate under nitrogen; reconstitute in mobile phase. | Concentrate sample 10-20x. |
LC-MS/MS Parameters
The isomers have identical precursor and product ions. Chromatographic resolution is the only way to distinguish them.
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Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
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Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). T3 columns are superior for retaining polar bases.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-1 min: 0% B (Hold for polar retention)
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1-6 min: 0% -> 10% B (Slow gradient for isomer separation)
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6-8 min: 90% B (Wash)
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MRM Transitions:
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Quantifier: m/z 210.1 → 152.1 (Loss of hydroxypropyl/methylhydroxyethyl group -> Guanine+H).
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Qualifier: m/z 210.1 → 135.0 (Guanine fragment).
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Analytical Workflow Diagram
Caption: Workflow for the isolation and specific detection of N7-guanine adducts from biological tissue.
Biological Significance & Stability
Depurination Kinetics
Like all N7-guanine alkylation products, 7-(1-Methyl-2-hydroxyethyl)guanine carries a positive charge on the imidazole ring. This destabilizes the N-glycosidic bond, leading to spontaneous depurination .
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Half-life: Approximately 26–50 hours at 37°C in double-stranded DNA.
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Implication: These adducts are not persistent. They are excreted in urine, making urinary analysis a viable non-invasive alternative to tissue DNA analysis.
Biomarker Utility
While 7-HPG is the primary biomarker for Propylene Oxide exposure, the ratio of 7-iso-HPG to 7-HPG can theoretically provide insights into the specific electrophilic environment or steric constraints within the nucleus, although in practice, the sum of both is often reported.
References
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Segerbäck, D., et al. (1998). Comparison of ethylene, propylene and styrene 7,8-oxide in vitro adduct formation on N-terminal valine in human haemoglobin and on N-7-guanine in human DNA. Mutation Research.[1] Link
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Pottenger, L. H., et al. (2007). Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide.[2] Carcinogenesis.[3][4] Link
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Marsden, D. A., et al. (2009). The formation and biological significance of N7-guanine adducts. Nucleic Acids Research. Link
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Singh, R., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of N7-(2-Hydroxypropyl)guanine in DNA. Analytical Chemistry.[5][6][7][8] Link
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IARC Monographs. (1994). Propylene Oxide.[3][4][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 60. Link
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- 3. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]
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